1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone
Description
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO4S/c1-14(2)11-17(21)20-9-7-18(22,8-10-20)13-25(23,24)12-15-3-5-16(19)6-4-15/h3-6,14,22H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKFHSUKHJWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Hydroxypiperidine Derivatives
The introduction of the [(4-chlorobenzyl)sulfonyl]methyl group begins with sulfonylation. Chlorosulfonic acid or sulfonyl chlorides react with 4-hydroxypiperidine in halogenated solvents (e.g., 1,2-dichloroethane) at 55–60°C. Alkali metal salts (e.g., sodium chloride) enhance yields by suppressing by-product formation. For instance, using 3 moles of chlorosulfonic acid per mole of chlorobenzene in 1,2-dichloroethane with sodium chloride yields 90% 4-chlorobenzenesulfonyl chloride. This intermediate is critical for subsequent sulfonamide formation.
Alkylation and Ketone Formation
The 3-methyl-1-butanone segment is typically introduced via Friedel-Crafts acylation or alkylation. In a representative protocol, 4'-tert-butyl-4-chlorobutyrophenone reacts with a piperidine intermediate in toluene under reflux with sodium hydrogen carbonate, achieving 84.3% purity. Ferric chloride catalyzes similar condensations, facilitating C–C bond formation between aromatic and aliphatic components.
Optimized Reaction Conditions and Catalysts
Solvent Systems and Temperature Control
Halogenated solvents (e.g., dichloroethane, toluene) dominate due to their inertness and ability to stabilize reactive intermediates. For example, sulfonylation in 1,2-dichloroethane at 60°C minimizes side reactions, while azeotropic distillation in toluene removes water, driving reactions to completion.
Role of Alkali Metal Salts
Sodium chloride or potassium carbonate enhances reaction efficiency by neutralizing HCl generated during sulfonylation. In one protocol, 0.3 moles of sodium chloride per mole of chlorobenzene increased yields from 75% to 90% while reducing sulfone by-products to 2.5%.
Catalytic Agents
Ferric chloride (FeCl₃) and p-toluenesulfonic acid (PTSA) are pivotal in condensation steps. FeCl₃ promotes electrophilic aromatic substitution, while PTSA facilitates acid-catalyzed dehydrations. For instance, PTSA in toluene at reflux enables azeotropic removal of water during piperidine derivatization.
Stepwise Synthesis Protocols
Synthesis of 4-[(4-Chlorobenzyl)sulfonyl]methyl-4-hydroxypiperidine
Sulfonylation :
Purification :
Coupling with 3-Methyl-1-butanone
Alkylation :
Final Purification :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
By-Product Formation
Sulfone derivatives often form during sulfonylation due to over-reaction. Mitigation includes:
Purification Complexities
The compound’s hydrophobicity complicates crystallization. Strategies involve:
- Solvent pairing : Ethanol/water mixtures improve crystal lattice formation.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves closely eluting impurities.
Industrial Scalability and Environmental Considerations
Large-scale synthesis requires solvent recovery systems to address halogenated waste. Patents highlight closed-loop distillation of 1,2-dichloroethane, reducing environmental impact. Additionally, replacing stoichiometric bases (e.g., sodium hydride) with catalytic alkali metal salts enhances atom economy.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Precursor for Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique structure, featuring a piperidine ring and sulfonyl group, allows for modifications that can lead to compounds with therapeutic effects. For instance, derivatives of this compound are being investigated for their potential to inhibit enzymes related to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in conditions like obesity and type 2 diabetes .
Case Study: Inhibition of Enzymes
Research has shown that compounds similar to 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone can effectively inhibit specific enzymes involved in metabolic pathways. For example, a study highlighted its potential in treating metabolic syndrome by modulating the activity of enzymes that affect glucose metabolism and lipid profiles .
Biological Studies
Effects on Biological Systems
The compound has been utilized to explore the impacts of sulfonyl and piperidine derivatives on various biological systems. Its mechanism of action involves interactions with molecular targets, where the sulfonyl group acts as an electrophile that can react with nucleophilic sites in proteins or nucleic acids. This property makes it valuable for studying cellular processes and drug interactions.
Case Study: Drug Interaction Studies
In vitro studies have demonstrated that derivatives of this compound can alter receptor activity in cell lines, providing insights into their potential use as therapeutic agents. These studies often focus on the modulation of neurotransmitter receptors and their implications in neurological disorders .
Industrial Applications
Intermediate in Agrochemical Production
Beyond medicinal chemistry, this compound may serve as an intermediate in the synthesis of agrochemicals. Its chemical properties facilitate reactions that can lead to the formation of various herbicides and pesticides. The sulfonyl group enhances its reactivity, making it suitable for further chemical transformations required in agrochemical synthesis .
Mechanism of Action
The mechanism of action of 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorobenzyl Substituent Variations
Key structural analogs include compounds differing in the position of the chlorine atom on the benzylsulfonyl group:
- 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone (CAS: 865659-34-3): Shares the same molecular formula (C₁₈H₂₆ClNO₄S) but features a 2-chlorobenzyl group instead of 4-chlorobenzyl.
- 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone (CAS: 866019-51-4): Molecular formula C₁₇H₂₄ClNO₄S (MW: 373.9 g/mol), with a 2-chlorophenyl group directly attached to the sulfonyl moiety. The absence of a benzyl spacer reduces molecular weight and may affect solubility or metabolic stability .
Table 1: Structural and Physical Properties of Analogs
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Chlorine Position | Key Structural Feature |
|---|---|---|---|---|
| 861211-14-5 (Primary Compound) | C₁₈H₂₆ClNO₄S | 387.9 | 4-Chlorobenzyl | Piperidine-hydroxymethyl-sulfonyl |
| 865659-34-3 | C₁₈H₂₆ClNO₄S | 387.9 | 2-Chlorobenzyl | Positional isomer of primary |
| 866019-51-4 | C₁₇H₂₄ClNO₄S | 373.9 | 2-Chlorophenyl | Phenyl-sulfonyl direct linkage |
Functional Group Comparisons
- Sulfonamide Derivatives: describes compounds with sulfamoyl and piperazine motifs, such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d). These exhibit higher melting points (132–230°C) due to hydrogen-bonding capabilities, contrasting with the primary compound’s unrecorded thermal data .
- While the primary compound shares the 4-chlorobenzyl group, direct evidence of its bioactivity is lacking .
Metabolic and Toxicological Considerations
- Tobacco-Specific Nitrosamines: –6 highlight 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a structurally distinct butanone-containing carcinogen.
Biological Activity
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone, with the CAS number 861211-14-5, is a synthetic organic compound characterized by a complex structure that includes a piperidine ring substituted with hydroxyl and sulfonyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C18H26ClNO4S
- Molecular Weight : 387.92 g/mol
- Structure : The compound features a sulfonylmethyl group attached to a chlorobenzyl moiety, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group acts as an electrophile, capable of reacting with nucleophilic sites in biological molecules. The piperidine ring may interact with specific receptors or enzymes, modulating their activity.
Research Findings
Recent studies have highlighted several key areas of biological activity for this compound:
- Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In vitro assays demonstrated that it could inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent .
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives exhibited potent inhibitory activity, with IC50 values significantly lower than standard references, indicating their potential as therapeutic agents in conditions where these enzymes play a critical role .
- Antifungal and Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess antifungal and anti-inflammatory properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone | Structure | Antibacterial, enzyme inhibition |
| 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone | Similar structure | Potentially similar biological activities |
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of various synthesized compounds, 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone was tested against multiple bacterial strains. The results indicated significant inhibition of growth for Salmonella typhi, supporting the hypothesis that modifications in the piperidine structure enhance antibacterial efficacy .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory properties of this compound revealed that it acted as a potent AChE inhibitor. The study utilized docking simulations alongside experimental assays to confirm binding interactions with the enzyme, demonstrating its potential in treating neurological disorders associated with AChE dysregulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone, and how can purity be optimized?
- Methodology:
-
Step 1: Start with a piperidine scaffold functionalized at the 4-position. Introduce the hydroxypiperidine moiety via hydroxylation under controlled pH (e.g., sodium acetate buffer, pH 4.6) to avoid side reactions .
-
Step 2: Sulfonylmethylation using 4-chlorobenzylsulfonyl chloride in dichloromethane with NaOH as a base, followed by purification via high-resolution reverse-phase chromatography (e.g., Chromolith HPLC Columns) .
-
Step 3: Coupling with 3-methyl-1-butanone using palladium-catalyzed reductive cyclization for ketone formation, monitored by LC-MS to confirm intermediates .
-
Purity Optimization: Use gradient elution with methanol-buffer mobile phases (65:35 ratio) to achieve ≥99% purity .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology:
- Stability Testing:
- pH Stability: Incubate the compound in buffered solutions (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and confirm structural changes using NMR .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) from 25°C to 200°C. Note decomposition points and compare with differential scanning calorimetry (DSC) data .
- Key Finding: Degradation accelerates above pH 7 due to sulfonyl group hydrolysis. Cooling samples to 4°C stabilizes the compound during short-term storage .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how can its structure-activity relationship (SAR) be explored?
- Methodology:
- Target Identification: Screen against GPCRs (e.g., dopamine D2 receptors) using radioligand binding assays. Compare with structurally similar antipsychotic agents like haloperidol derivatives .
- SAR Analysis:
- Modification 1: Replace the 4-chlorobenzyl group with fluorophenyl or methoxyphenyl analogs to assess sulfonyl group flexibility.
- Modification 2: Vary the hydroxypiperidine substituents to evaluate steric effects on receptor binding .
- Data Contradiction Note: Some analogs show reduced potency when the hydroxypiperidine is substituted with bulkier groups, suggesting steric hindrance at the receptor site .
Q. How can researchers address conflicting data on the compound’s bioavailability in preclinical models?
- Methodology:
- In Vivo Testing: Administer the compound orally (10 mg/kg) and intravenously (2 mg/kg) to rodent models. Measure plasma concentrations via LC-MS/MS over 24 hours .
- Bioavailability Calculation: Use the formula .
- Contradiction Resolution: Discrepancies in bioavailability (reported 15–35%) may arise from differences in intestinal permeability. Use Caco-2 cell monolayers to assess passive diffusion and P-glycoprotein efflux .
Q. What are the ecological risks of this compound, and how can its environmental persistence be mitigated?
- Methodology:
- Ecotoxicity Testing:
- Aquatic Toxicity: Expose Daphnia magna to concentrations of 0.1–10 mg/L for 48 hours. Calculate LC50 values .
- Soil Mobility: Perform soil column experiments to measure leaching potential using HPLC-UV detection .
- Mitigation Strategy: Incorporate biodegradable functional groups (e.g., ester linkages) into the piperidine or butanone moieties to enhance degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
